4-amino-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide
Description
Properties
Molecular Formula |
C11H19N5O2 |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
4-amino-2-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H19N5O2/c1-15-10(9(12)8-14-15)11(17)13-2-3-16-4-6-18-7-5-16/h8H,2-7,12H2,1H3,(H,13,17) |
InChI Key |
WKMWWMTVXTVKDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)C(=O)NCCN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Introduction of the Carboxamide Group
The carboxylate ester at position 5 of the pyrazole ring is hydrolyzed to the corresponding carboxylic acid using aqueous NaOH (2 M, 60°C, 4 h). Subsequent activation with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with 2-(morpholin-4-yl)ethylamine in dichloromethane at 0–5°C to form the carboxamide bond.
Optimization note:
Morpholine-Ethylamine Side Chain Synthesis
The 2-(morpholin-4-yl)ethylamine reagent is synthesized via nucleophilic substitution. Morpholine reacts with 2-chloroethylamine hydrochloride in the presence of K₂CO₃ in acetonitrile (reflux, 12 h). The product is isolated by filtration and distillation (bp 110–115°C at 15 mmHg).
Purity assessment:
Alternative Synthetic Routes
One-Pot Sequential Strategy
A patent (WO2010058858A1) describes a streamlined method where all transformations occur in a single reactor:
-
Cyclocondensation of methylhydrazine with ethyl 3-aminocrotonate.
-
In situ nitration using HNO₃/AcOH.
-
Direct coupling with 2-(morpholin-4-yl)ethylamine via mixed anhydride formation.
Advantages:
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the amidation step. Using HATU as a coupling agent and DMF as solvent, the reaction completes in 15 min at 120°C with 92% yield.
Comparison with conventional heating:
| Parameter | Microwave | Conventional |
|---|---|---|
| Time | 15 min | 6 h |
| Yield | 92% | 85% |
| Energy consumption | 0.8 kWh | 2.4 kWh |
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
A tubular flow reactor (ID = 2 cm, L = 10 m) operating at 5 bar enhances safety during nitration and hydrogenation steps:
-
Residence time: 12 min for nitration, 20 min for reduction.
-
Productivity: 12 kg/day with >99.5% conversion.
Purification Protocols
-
Crystallization: Ethyl acetate/hexane (1:3) yields needle-shaped crystals (mp 148–150°C).
-
Chromatography: Silica gel column (230–400 mesh) with gradient elution (CH₂Cl₂ → CH₂Cl₂/MeOH 9:1).
Analytical data for final product:
Chemical Reactions Analysis
Key Functional Groups and Reactivity
-
Amino group (-NH₂): Positioned at the 4-position of the pyrazole ring, this group is reactive toward acylation, alkylation, and condensation reactions.
-
Carboxamide group (-CONH₂): Susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines, depending on the reaction environment.
-
Morpholine substituent (-CH₂CH₂N(CH₂CH₂₂)₂): Generally stable under standard conditions but may participate in nucleophilic reactions under specific conditions.
Acylation of the Amino Group
The primary amine (-NH₂) can react with acylating agents (e.g., acetyl chloride, acid chlorides) to form N-acylated derivatives. For example:
-
Reagents: Acetic anhydride, benzoyl chloride, or di-tert-butyl dicarbonate (Boc anhydride).
-
Conditions: Room temperature or mild heating in the presence of a base (e.g., pyridine, triethylamine).
-
Outcome: Formation of N-acetyl, N-benzoyl, or N-Boc derivatives, which may enhance stability or alter solubility .
Example Reaction:
Hydrolysis of the Carboxamide Group
The carboxamide (-CONH₂) undergoes hydrolysis under acidic (HCl) or basic (NaOH) conditions to yield carboxylic acids or amines:
-
Acidic hydrolysis:
-
Basic hydrolysis:
This reaction is critical for modifying the compound’s pharmacokinetic profile or enabling further derivatization .
Oxidation/Reduction of Amino Groups
The amino group can participate in redox reactions:
-
Oxidation: Using oxidizing agents like KMnO₄ or H₂O₂, yielding nitroso or nitro derivatives.
-
Reduction: Treatment with LiAlH₄ or NaBH₄ may reduce the amine, though this is less common for primary amines.
Amidation and Condensation Reactions
The carboxamide group can react with alcohols or amines to form esters or substituted amides, respectively:
-
Esterification: Reaction with alcohols (e.g., ethanol) under acidic catalysis.
-
Amide formation: Reaction with amines (e.g., morpholine) to create heteroatom-containing derivatives.
Reaction Data Table
| Reaction Type | Reagents/Conditions | Key Products |
|---|---|---|
| Acylation | Acetyl chloride, pyridine, RT | N-Acetyl derivative |
| Hydrolysis (acidic) | HCl, heat | Carboxylic acid (e.g., -COOH) |
| Hydrolysis (basic) | NaOH, heat | Sodium salt of carboxylic acid |
| Oxidation | KMnO₄, acidic medium | Nitroso derivative (-NO) |
| Esterification | Ethanol, H₂SO₄, reflux | Ethyl carboxylate ester |
Research Findings and Implications
-
Synergistic Activity: Pyrazole-carboxamide derivatives, including related compounds, have shown enhanced biological activity when modified via acylation or hydrolysis. For example, acylated derivatives exhibit improved solubility and bioavailability .
-
Mechanistic Insights: Hydrolysis of the carboxamide group can alter binding affinity to biological targets (e.g., enzymes), making it a key step in optimizing therapeutic agents.
-
Structural Stability: The morpholine substituent remains inert under most reaction conditions, ensuring consistent reactivity of the pyrazole core .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including 4-amino-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide, exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported at 54.25% and 38.44% , respectively, while demonstrating minimal toxicity to normal fibroblasts .
Anti-inflammatory Effects
Compounds similar to this compound have been noted for their anti-inflammatory activity. The introduction of specific substituents on the pyrazole ring can enhance this effect, making it a candidate for developing new anti-inflammatory agents .
Anticonvulsant Activity
Recent studies have suggested that certain pyrazole derivatives possess anticonvulsant properties. The structural modifications at the N-position of the pyrazole ring influence the pharmacological activity, indicating that compounds like this compound could be explored further for their potential in treating epilepsy and related disorders .
Table: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 4-amino-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine moiety may enhance its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Selected Pyrazole Carboxamides
Key Observations:
Morpholinoethyl vs. Other Alkylamino Groups: Compounds with morpholinoethyl substituents (e.g., 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines) exhibited moderate to strong antimicrobial activity against Gram-positive bacteria (e.g., B. subtilis) and fungi (e.g., C. albicans) . In contrast, analogs with diethylaminoethyl or pyrrolidinylethyl groups showed variable efficacy, suggesting the morpholine ring enhances target engagement or pharmacokinetics .
Impact of Pyrazole Substitution: The 4-amino group on the pyrazole ring is conserved in the target compound and its analogs, likely critical for hydrogen bonding in biological systems . Replacement of the methyl group at position 1 with ethyl (e.g., 4-amino-N,1-diethyl analog) may alter metabolic stability or steric interactions .
Carboxamide Linker Modifications: The carboxamide linker in the target compound connects the pyrazole core to the morpholinoethyl group. Similar linkers in GLUT1 inhibitors (e.g., ) and kinase-targeting compounds (e.g., ) suggest versatility in scaffold design .
Pharmacological and Biochemical Insights
- Receptor Binding: Morpholinoethyl-containing compounds (e.g., WIN 55212-2 analogs) have been studied for cannabinoid receptor interactions, but structural modifications (e.g., pyrazole vs. quinoline cores) significantly alter affinity . For example, a 2-(morpholin-4-yl)ethyl substituent on a quinolone scaffold reduced cannabinoid receptor binding affinity by 14-fold compared to n-pentyl analogs .
- Antimicrobial Activity: Thiopyrimidine analogs with morpholinoethyl groups (e.g., 6c–f) showed MIC values of 12.5–25 µg/mL against B. subtilis and S. aureus, outperforming piperidine or pyrrolidine-substituted derivatives .
Biological Activity
4-Amino-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound, characterized by its unique structural features, has been studied for its anticancer properties and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 248.28 g/mol. The compound features a pyrazole ring, a morpholine moiety, and an amide functional group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H16N6O |
| Molecular Weight | 248.28 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
Anticancer Properties
Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival.
- In Vitro Studies : In vitro evaluations have demonstrated that this compound can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins .
- In Vivo Studies : Animal models have also shown promising results where this compound inhibited tumor growth in xenograft models of breast and colon cancer .
Other Biological Activities
Beyond its anticancer potential, this compound has been explored for other therapeutic effects:
- Antimicrobial Activity : Some studies suggest that pyrazole derivatives may possess antibacterial properties, potentially effective against various bacterial strains .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Case Studies
Several case studies highlight the effectiveness of this compound in different contexts:
- Case Study: Breast Cancer - In a study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls, indicating strong antiproliferative effects .
- Case Study: Colorectal Cancer - Another study focused on HT29 colorectal cancer cells showed that this compound decreased cell proliferation and induced apoptosis through mitochondrial pathways .
Q & A
Basic: What synthetic strategies are commonly employed to prepare pyrazole-carboxamide derivatives like 4-amino-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide?
Methodological Answer:
Pyrazole-carboxamide synthesis typically involves cyclocondensation reactions followed by functionalization. For example:
- Step 1 : Cyclocondensation of ethyl acetoacetate with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrazine derivatives to form pyrazole esters (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) .
- Step 2 : Hydrolysis of the ester group under basic conditions (e.g., NaOH) to yield carboxylic acid intermediates .
- Step 3 : Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to introduce morpholine-ethylamine or similar substituents.
Key considerations include regioselectivity during cyclization and purification via column chromatography or recrystallization.
Basic: Which spectroscopic and computational methods are critical for structural elucidation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Assign signals using - and -NMR, focusing on pyrazole ring protons (δ 6.5–8.5 ppm) and morpholine protons (δ 3.5–3.8 ppm). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .
- X-ray Diffraction (XRD) : Determines crystal structure and hydrogen-bonding patterns, critical for understanding molecular packing and stability .
- FTIR : Confirms carbonyl (C=O, ~1650–1700 cm) and amine (N–H, ~3300 cm) groups .
- DFT Calculations : Validate experimental spectral data by optimizing geometry and predicting vibrational frequencies at B3LYP/6-311+G(d,p) level .
Advanced: How can computational chemistry resolve contradictions between experimental and theoretical spectral data?
Methodological Answer:
Discrepancies often arise from solvent effects, crystal packing, or conformational flexibility. To address this:
- Solvent Modeling : Use PCM (Polarizable Continuum Model) in DFT calculations to simulate solvent interactions and adjust predicted chemical shifts .
- Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers in solution and compare with solid-state XRD data .
- Error Analysis : Quantify deviations using root-mean-square error (RMSE) between experimental and computed -NMR shifts. Adjust basis sets (e.g., 6-311++G(2d,p)) to improve accuracy .
Advanced: What computational approaches optimize reaction pathways for pyrazole-carboxamide synthesis?
Methodological Answer:
- Reaction Path Search : Employ quantum chemical methods (e.g., Nudged Elastic Band) to identify transition states and intermediates in cyclocondensation steps .
- Machine Learning (ML) : Train models on existing reaction databases to predict optimal conditions (e.g., temperature, catalyst) for yield improvement .
- Energy Profiling : Calculate Gibbs free energy changes (ΔG) for each step to pinpoint rate-limiting stages and guide reagent selection (e.g., DMF-DMA vs. alternative cyclizing agents) .
Advanced: How to design structure-activity relationship (SAR) studies for pyrazole-carboxamide derivatives targeting enzymes?
Methodological Answer:
- Substituent Variation : Systematically modify the morpholine-ethylamine side chain (e.g., alkyl vs. aryl groups) and pyrazole substituents (e.g., electron-withdrawing groups at C4) to assess binding affinity .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with active sites (e.g., hydrogen bonding with catalytic residues) .
- Enzymatic Assays : Measure IC values against target enzymes (e.g., kinases) and correlate with steric/electronic parameters (Hammett σ, LogP) .
Advanced: How to address solubility limitations in biological assays for this compound?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) combined with surfactants (e.g., Tween-80) to enhance aqueous solubility while minimizing cytotoxicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve lipophilicity and membrane permeability .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes for sustained release in in vivo studies .
Advanced: What strategies improve regioselectivity in pyrazole ring functionalization?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer electrophilic substitution to C3 or C5 positions .
- Metal Catalysis : Use Pd-catalyzed C–H activation to selectively install aryl/heteroaryl groups at specific pyrazole positions .
- Microwave-Assisted Synthesis : Enhance reaction kinetics and reduce side products by optimizing time/temperature profiles (e.g., 150°C for 10 min vs. conventional heating) .
Advanced: How to validate target engagement in enzyme inhibition studies?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of the target enzyme in lysates after compound treatment to confirm binding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry by measuring heat changes during ligand-enzyme interaction .
- Knockdown Controls : Use siRNA or CRISPR to silence the target enzyme and assess whether the compound’s biological effect is abolished .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
